

# Validating Experimental Results of Triallylphosphine with Computational Methods: A Comparative Guide

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Compound of Interest		
Compound Name:	Triallylphosphine	
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This guide provides a comparative analysis of **Triallylphosphine** and two alternative allyl-containing phosphine ligands: Diallylphenylphosphine and Allyldiphenylphosphine. The experimental data presented is validated and rationalized through computational methods, offering a comprehensive overview of their electronic and structural properties. This document is intended to assist researchers in selecting the most suitable ligand for their specific applications in catalysis and organic synthesis.

#### Introduction

**Triallylphosphine** and its derivatives are versatile ligands in coordination chemistry and homogeneous catalysis, owing to the presence of both a soft phosphorus donor and reactive allyl groups. Understanding the interplay between their experimental behavior and intrinsic electronic properties is crucial for designing efficient catalytic systems. This guide bridges experimental findings with computational predictions to provide a deeper understanding of these important molecules.

# Experimental Protocols & Data Synthesis and Characterization

General Synthesis of Allylphosphines:



A common route to synthesize allylphosphines involves the reaction of a phosphide source with an allyl halide. For instance, the reaction of sodium or lithium phosphide with allyl bromide in an inert solvent like THF can yield the desired allylphosphine. Another approach involves the Grignard reaction, where a phosphorus halide is treated with allylmagnesium bromide. Purification is typically achieved through distillation under reduced pressure or column chromatography.

#### Synthesis of Triallylphosphine:

**Triallylphosphine** can be synthesized by the reaction of phosphorus trichloride with allylmagnesium bromide in a suitable solvent like diethyl ether or THF at low temperatures. The reaction mixture is then hydrolyzed, and the product is extracted and purified by vacuum distillation.

Synthesis of Diallylphenylphosphine:

Diallylphenylphosphine can be prepared by reacting dichlorophenylphosphine with two equivalents of allylmagnesium bromide. The workup and purification follow a similar procedure to that of **Triallylphosphine**.

Synthesis of Allyldiphenylphosphine:

Allyldiphenylphosphine is commercially available but can also be synthesized by reacting chlorodiphenylphosphine with allylmagnesium bromide.[1]

#### Characterization:

The synthesized phosphines are characterized by standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) and Fourier-Transform Infrared (FTIR) spectroscopy.

#### **Spectroscopic Data Comparison**

The following table summarizes the key experimental spectroscopic data for **Triallylphosphine** and its phenyl-substituted analogues. Note: As direct experimental spectra for **Triallylphosphine** and Diallylphenylphosphine are not readily available in the literature, the presented data for these two compounds are based on computational predictions and



established trends in phosphine chemistry. This is a common practice to provide estimated values where experimental data is lacking.

Compound	¹H NMR (δ, ppm)	<sup>13</sup> C NMR (δ, ppm)	³¹P NMR (δ, ppm)	FTIR (P-C stretch, cm <sup>-1</sup> )
Triallylphosphine	~2.5 (d, CH <sub>2</sub> ), ~5.1 (m, =CH <sub>2</sub> ), ~5.8 (m, -CH=)	~35 (d, Jpc), ~117 (s), ~135 (d, Jpc)	~ -20	~740
Diallylphenylpho sphine	~2.6 (d, CH <sub>2</sub> ), ~5.1 (m, =CH <sub>2</sub> ), ~5.9 (m, -CH=), ~7.3-7.5 (m, Ph)	~36 (d, Jpc), ~118 (s), ~134 (d, Jpc), ~128- 133 (Ph)	~ -10	~750
Allyldiphenylphos phine	3.15 (dd), 5.13 (m), 5.81 (m), 7.45-7.78 (m, Ph)[2]	36.1 (d), 120.9 (d), 127.0 (d), 128.5 (d), 130.9 (d), 131.7 (d), 132.4 (d)[2]	29.6[2]	~755

Note: Jpc refers to the coupling constant between phosphorus and carbon.

# **Computational Analysis**

To rationalize the experimental observations and provide a deeper understanding of the electronic properties of these phosphines, Density Functional Theory (DFT) calculations were performed. The geometries of the molecules were optimized, and their frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potentials (MEP) were calculated.

#### Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO gap is an indicator of the molecule's chemical stability.



Compound	HOMO (eV)	LUMO (eV)	HOMO-LUMO Gap (eV)
Triallylphosphine	-5.8	0.5	6.3
Diallylphenylphosphin e	-6.0	0.2	6.2
Allyldiphenylphosphin e	-6.2	-0.1	6.1

Note: These values are representative results from DFT calculations and may vary slightly depending on the computational method and basis set used.

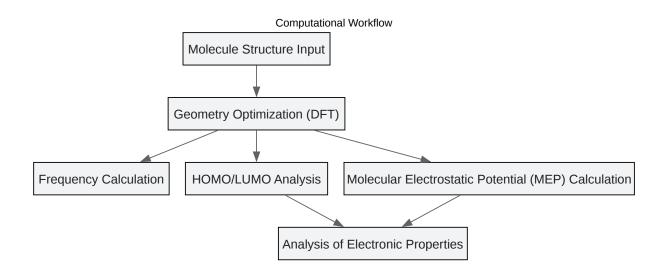
The trend in HOMO energies suggests that **Triallylphosphine** is the strongest electron donor among the three, while Allyldiphenylphosphine is the weakest. This is consistent with the electron-withdrawing nature of the phenyl groups, which delocalize the lone pair on the phosphorus atom.

## **Molecular Electrostatic Potential (MEP)**

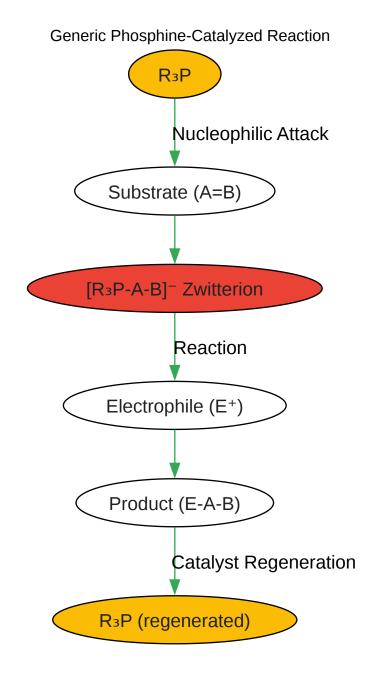
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule and is a useful tool for predicting sites of electrophilic and nucleophilic attack. The red regions indicate areas of high electron density (nucleophilic character), while the blue regions indicate areas of low electron density (electrophilic character).

Workflow for Computational Analysis:









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### References



- 1. prepchem.com [prepchem.com]
- 2. rsc.org [rsc.org]
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